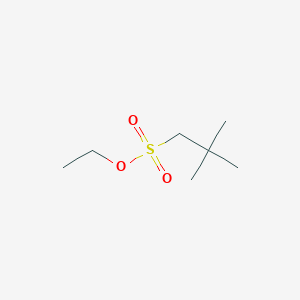
Ethyl 2,2-dimethylpropane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,2-dimethylpropane-1-sulfonate is an organic compound with a unique structure that includes an ethyl group, a dimethylpropane backbone, and a sulfonate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,2-dimethylpropane-1-sulfonate typically involves the reaction of 2,2-dimethylpropane-1-ol with ethyl sulfonate under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the sulfonate ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the desired product with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 2,2-dimethylpropane-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, such as halides or amines, under appropriate conditions.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Hydrolysis: In the presence of water and an acid or base catalyst, the sulfonate ester can be hydrolyzed to produce the corresponding alcohol and sulfonic acid.
Common Reagents and Conditions:
Substitution: Reagents such as sodium halides or amines in polar aprotic solvents.
Elimination: Strong bases like potassium tert-butoxide in aprotic solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Substitution: Formation of ethyl halides or ethyl amines.
Elimination: Formation of alkenes.
Hydrolysis: Formation of 2,2-dimethylpropane-1-ol and sulfonic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,2-dimethylpropane-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 2,2-dimethylpropane-1-sulfonate involves its ability to act as a sulfonate ester, which can participate in nucleophilic substitution and elimination reactions. The sulfonate group is a good leaving group, making the compound reactive under various conditions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- Methyl 2,2-dimethylpropane-1-sulfonate
- Propyl 2,2-dimethylpropane-1-sulfonate
- Butyl 2,2-dimethylpropane-1-sulfonate
Comparison: this compound is unique due to its specific ethyl group, which can influence its reactivity and solubility compared to its methyl, propyl, and butyl analogs. The presence of the ethyl group can also affect the compound’s boiling point and other physical properties, making it suitable for different applications.
Eigenschaften
CAS-Nummer |
13304-66-0 |
|---|---|
Molekularformel |
C7H16O3S |
Molekulargewicht |
180.27 g/mol |
IUPAC-Name |
ethyl 2,2-dimethylpropane-1-sulfonate |
InChI |
InChI=1S/C7H16O3S/c1-5-10-11(8,9)6-7(2,3)4/h5-6H2,1-4H3 |
InChI-Schlüssel |
QACOAEFYKTWQIE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOS(=O)(=O)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


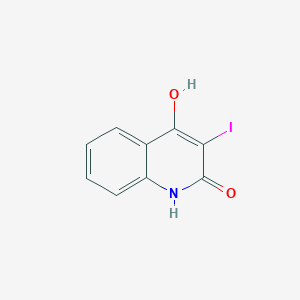

![5-Iodobenzo[b]arsindole](/img/structure/B14721004.png)


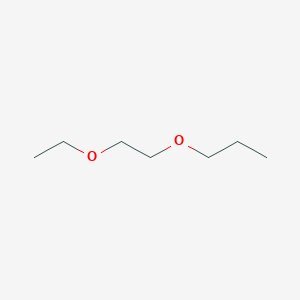
![5-Phenyl-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B14721026.png)
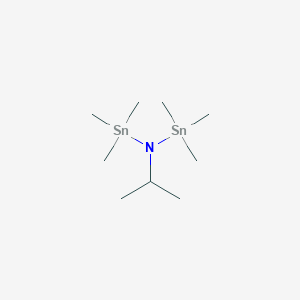
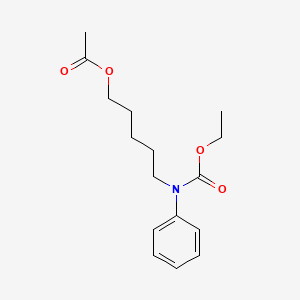

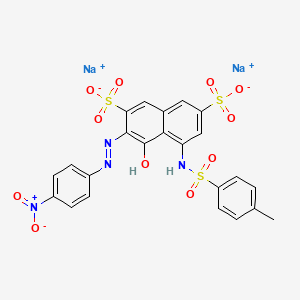

![1,5-Dithiaspiro[5.6]dodecane](/img/structure/B14721067.png)

